molecular formula C5H7BrO2 B14810239 4-Bromopent-2-enoic acid

4-Bromopent-2-enoic acid

Cat. No.: B14810239
M. Wt: 179.01 g/mol
InChI Key: KDNCGADQPWREDS-NSCUHMNNSA-N
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Description

4-Bromopent-2-enoic acid (C₅H₇BrO₂) is an α,β-unsaturated carboxylic acid characterized by a bromine atom at the C4 position and a conjugated double bond between C2 and C2. Its structure (CH₂CH=CHCH(Br)COOH) enables diverse reactivity, including nucleophilic additions, cyclizations, and participation in Michael reactions.

Properties

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

IUPAC Name

(E)-4-bromopent-2-enoic acid

InChI

InChI=1S/C5H7BrO2/c1-4(6)2-3-5(7)8/h2-4H,1H3,(H,7,8)/b3-2+

InChI Key

KDNCGADQPWREDS-NSCUHMNNSA-N

Isomeric SMILES

CC(/C=C/C(=O)O)Br

Canonical SMILES

CC(C=CC(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromopent-2-enoic acid can be synthesized through several methods. One common approach involves the bromination of pent-2-enoic acid. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions often include maintaining a low temperature to control the reactivity and ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromopent-2-enoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Addition Reactions: The double bond in the pentenoic acid structure can participate in addition reactions with electrophiles, such as hydrogen halides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Addition: Hydrogen halides (HX) in the presence of a solvent like dichloromethane

Comparison with Similar Compounds

4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid

Structure: Contains a conjugated enone system (C=C and ketone at C4) and a 4-bromophenyl group. Key Differences:

  • Electronic Effects : The phenyl group introduces strong electron-withdrawing effects, enhancing electrophilicity at the β-carbon, making it a potent Michael acceptor .
  • Reactivity: Forms heterocycles like pyridines (e.g., compound 4 via malononitrile addition ) and thiadiazoles (e.g., compound 13 via aza-Michael addition ).
  • Physical Properties: Higher molecular weight (e.g., compound 14: MW 423, m.p. 206°C ) compared to 4-bromopent-2-enoic acid due to aromatic substitution.

(R)-2-Amino-4-bromopent-4-enoic Acid (CAS 264903-49-3)

Structure: Features an amino group at C2 and bromine at C4 on a pentenoic acid backbone. Key Differences:

  • Functional Groups: The amino group enables peptide coupling and zwitterionic behavior, altering solubility and reactivity .
  • Physical Properties: Lower molecular weight (MW 194.03) and distinct melting point compared to this compound .

4-((4-Bromo-2-methylphenyl)amino)-4-oxobut-2-enoic Acid (CAS 175205-16-0)

Structure : Combines an aromatic bromophenyl group, oxo group, and α,β-unsaturation.
Key Differences :

  • Aromatic vs. Aliphatic Bromine: The bromophenyl group increases steric bulk and stabilizes intermediates via resonance, contrasting with the aliphatic bromine in this compound .
  • Applications : Serves as a pharmaceutical intermediate; analyzed via HPLC, NMR, and LCMS for purity .

Structural and Reactivity Analysis

Compound Key Functional Groups Reactivity Profile Notable Reactions
This compound Aliphatic Br, α,β-unsaturation Nucleophilic substitution, elimination Potential for allylic bromination
4-(4-Bromophenyl)-4-oxo- Aromatic Br, enone system Michael addition, cyclization Forms pyridines, thiadiazoles
(R)-2-Amino-4-bromopent-4- Amino, aliphatic Br Peptide coupling, chiral synthesis Zwitterion formation, enantioselective reactions

Physical and Spectral Properties Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR)
This compound ~195 (estimated) Not reported C=O (1700 cm⁻¹), C-Br (600 cm⁻¹)
4-(4-Bromophenyl)-4-oxo- 329–515 130–240 Dual C=O (1678–1805 cm⁻¹), aromatic protons (δ7.47–7.75)
(R)-2-Amino-4-bromopent-4- 194.03 Not reported NH₂ (3442 cm⁻¹), C=O (1705 cm⁻¹)

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